molecular formula C37H31PSi B14903909 (2'-(Methyldiphenylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

(2'-(Methyldiphenylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

Cat. No.: B14903909
M. Wt: 534.7 g/mol
InChI Key: ZEESENFBADMEPM-UHFFFAOYSA-N
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Description

(2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound that features both silyl and phosphane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the reaction of (2-bromophenyl)diphenylphosphine with methyldiphenylsilane under conditions that promote the formation of the desired product. The reaction is usually carried out in the presence of a base such as butyllithium to facilitate the formation of the phosphine-silane bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphane group.

    Addition: The silyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenated compounds for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and silylated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:

Mechanism of Action

The mechanism by which (2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects is primarily through its ability to act as a ligand, forming complexes with various metals. These complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved include metal centers in enzymes and synthetic catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane apart from these similar compounds is the presence of both silyl and phosphane groups, which allows it to participate in a wider range of chemical reactions and form more diverse complexes. This dual functionality makes it particularly valuable in catalysis and materials science .

Properties

Molecular Formula

C37H31PSi

Molecular Weight

534.7 g/mol

IUPAC Name

[2-[2-[methyl(diphenyl)silyl]phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C37H31PSi/c1-39(32-22-10-4-11-23-32,33-24-12-5-13-25-33)37-29-17-15-27-35(37)34-26-14-16-28-36(34)38(30-18-6-2-7-19-30)31-20-8-3-9-21-31/h2-29H,1H3

InChI Key

ZEESENFBADMEPM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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